molecular formula C20H25NO10S2 B13864271 2-Acetamido-2-deoxy-3,4,6-tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate

2-Acetamido-2-deoxy-3,4,6-tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate

Cat. No.: B13864271
M. Wt: 503.5 g/mol
InChI Key: LOAAUZSTJBPGGM-WAPOTWQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-2-deoxy-3,4,6-tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate is a complex organic compound that belongs to the class of glycosyl sulfonates. This compound is characterized by the presence of an acetamido group, multiple acetyl groups, and a benzenthiosulfonate moiety. It is primarily used in biochemical and medicinal research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 2-Acetamido-2-deoxy-3,4,6-tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate typically involves multiple steps:

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-3,4,6-tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-Acetamido-2-deoxy-3,4,6-tetra-O-acetyl-beta-D-glucopyrannosyl benzenthiosulfonate can be compared with other glycosyl sulfonates:

The uniqueness of this compound lies in its combination of acetylated glucosamine and benzenthiosulfonate, which provides distinct reactivity and applications .

Properties

Molecular Formula

C20H25NO10S2

Molecular Weight

503.5 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(benzenesulfonylsulfanyl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H25NO10S2/c1-11(22)21-17-19(30-14(4)25)18(29-13(3)24)16(10-28-12(2)23)31-20(17)32-33(26,27)15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20+/m1/s1

InChI Key

LOAAUZSTJBPGGM-WAPOTWQKSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SS(=O)(=O)C2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1SS(=O)(=O)C2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.